molecular formula C9H11BrFNO B13300840 2-(1-Aminopropyl)-4-bromo-6-fluorophenol

2-(1-Aminopropyl)-4-bromo-6-fluorophenol

Cat. No.: B13300840
M. Wt: 248.09 g/mol
InChI Key: RCPJRYYKOVKOME-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aminophenol and Halogenated Phenol (B47542) Chemistry

Substituted aminophenols are a critical class of organic compounds that serve as precursors in the synthesis of a wide range of products, including pharmaceuticals, dyes, and photographic materials. taylorandfrancis.comwikipedia.org The presence of both an amino and a hydroxyl group on the aromatic ring allows for a variety of chemical transformations. taylorandfrancis.com These functional groups can be independently or concertedly involved in reactions, providing a rich platform for molecular design and construction.

Halogenated phenols, on the other hand, are important intermediates in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. The introduction of halogen atoms onto the phenol ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. pressbooks.pub For instance, halogenation can influence the acidity of the phenolic proton and direct the regioselectivity of further electrophilic aromatic substitution reactions. The specific combination of bromine and fluorine in 2-(1-Aminopropyl)-4-bromo-6-fluorophenol offers a unique electronic and steric profile that can be exploited in synthetic strategies.

Significance of the Chemical Compound as a Research Target in Complex Molecule Synthesis

The multifaceted nature of this compound makes it a valuable target for research in complex molecule synthesis. The aminopropyl side chain introduces a chiral center, opening avenues for the development of enantioselective syntheses and the creation of stereochemically defined products. The amino group itself can act as a nucleophile or be transformed into various other functional groups.

The halogen atoms on the aromatic ring serve as versatile synthetic handles. The bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, while generally less reactive in cross-coupling reactions, can influence the molecule's lipophilicity and metabolic stability, properties that are of paramount importance in medicinal chemistry. pressbooks.pub

Current Research Landscape and Identified Knowledge Gaps for Substituted Aminophenols

The current research landscape for substituted aminophenols is vibrant, with a strong focus on the development of novel synthetic methodologies and their application in the synthesis of biologically active molecules. nih.govnih.govnih.gov Recent advancements include the development of more efficient and environmentally friendly methods for the synthesis of aminophenols, such as catalytic reductions of nitrophenols and direct amination of phenols. mdpi.combcrec.id

Furthermore, while the synthetic utility of many substituted aminophenols is well-established, the specific applications of more complex derivatives like this compound are not yet extensively documented in publicly available literature. There is a need for further research to explore the full potential of such molecules as building blocks in the synthesis of novel pharmaceuticals, materials, and other functional organic compounds. The unique combination of functional groups in this compound presents an opportunity for the discovery of new chemical transformations and the development of innovative molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

2-(1-aminopropyl)-4-bromo-6-fluorophenol

InChI

InChI=1S/C9H11BrFNO/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,8,13H,2,12H2,1H3

InChI Key

RCPJRYYKOVKOME-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=C1)Br)F)O)N

Origin of Product

United States

Synthetic Methodologies for 2 1 Aminopropyl 4 Bromo 6 Fluorophenol and Analogous Systems

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For 2-(1-aminopropyl)-4-bromo-6-fluorophenol, several strategic disconnections can be considered.

The primary disconnection points are the carbon-carbon and carbon-nitrogen bonds of the aminopropyl side chain. A logical disconnection is at the C-N bond, which suggests that the amine functionality can be introduced in a late-stage synthesis via methods like reductive amination. This leads back to a propiophenone (B1677668) precursor.

Another key disconnection is the bond between the aromatic ring and the propyl side chain. This bond can be formed through a Friedel-Crafts acylation reaction, a classic method for installing acyl groups on aromatic rings. This retrosynthetic step simplifies the target molecule to a substituted phenol (B47542) and a three-carbon acylating agent.

The halogen substituents on the aromatic ring, bromine and fluorine, can be introduced through electrophilic aromatic substitution reactions. The order of these halogenation steps is crucial and depends on the directing effects of the substituents already present on the ring.

A plausible retrosynthetic pathway is outlined below:

Disconnect the C-N bond: The primary amine can be formed from a ketone via reductive amination. This leads to the precursor 2-propanoyl-4-bromo-6-fluorophenol.

Disconnect the aromatic C-C bond: The propanoyl group can be introduced onto the phenol ring via a Friedel-Crafts acylation of a pre-halogenated phenol. This leads to a 4-bromo-2-fluorophenol (B1271925) intermediate.

Disconnect the C-Br and C-F bonds: The bromo and fluoro groups can be introduced onto a phenol starting material through electrophilic halogenation.

This analysis suggests a forward synthesis starting from a simple fluorophenol, followed by bromination, acylation, and finally, amination.

Classical and Established Synthetic Routes to Substituted Phenols and Amines

Classical synthetic organic chemistry provides a robust toolbox for the construction of functionalized aromatic compounds. These methods, while sometimes requiring harsh conditions, are well-established and widely used.

Strategies for Aromatic Halogenation (Bromination and Fluorination)

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. The regioselectivity of halogenation is governed by the electronic properties of the substituents already present on the ring.

Bromination: The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group. Direct bromination of phenol with bromine water leads to the formation of 2,4,6-tribromophenol. To achieve selective monobromination, milder brominating agents or the use of protective groups may be necessary. For the synthesis of 4-bromo-2-fluorophenol, starting from 2-fluorophenol (B130384), the fluorine atom is a deactivating but ortho, para-directing group. The hydroxyl group's strong activating and directing effect will dominate, leading to bromination primarily at the positions ortho and para to the hydroxyl group.

ReagentConditionsOutcome
Br₂ in H₂ORoom TemperaturePolysubstitution, low selectivity for monosubstitution
N-Bromosuccinimide (NBS)Various solventsMilder, more selective monobromination
Br₂ in non-polar solvent (e.g., CCl₄)Controlled temperatureCan favor monobromination

Fluorination: Direct electrophilic fluorination of aromatic compounds is challenging due to the high reactivity of elemental fluorine. More practical methods often involve the introduction of a fluorine substituent via a diazonium salt (the Balz-Schiemann reaction) or by using specialized electrophilic fluorinating agents. In the context of the target molecule, it is often more strategic to start with a commercially available fluorinated precursor, such as 2-fluorophenol.

Methods for Alkylation and Amination of Phenolic and Aromatic Systems

Alkylation/Acylation: The introduction of the propyl side chain can be achieved through Friedel-Crafts reactions. wikipedia.org Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, making it less ideal for introducing a straight-chain propyl group. libretexts.org A more reliable approach is Friedel-Crafts acylation, which involves the reaction of the aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com For the target molecule, acylation of 4-bromo-2-fluorophenol with propionyl chloride would yield the corresponding propiophenone intermediate. organic-chemistry.org The ketone product is less reactive than the starting material, preventing further acylation. wikipedia.org

Amination: The amine group can be introduced through several methods. A common and effective method is reductive amination. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, the propiophenone intermediate would be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com

ReactionReagentsIntermediateProduct
Friedel-Crafts AcylationPropionyl chloride, AlCl₃Acylium ionPropiophenone derivative
Reductive AminationNH₃, NaBH₃CN or H₂/CatalystIminePrimary amine

Multi-Step Approaches from Readily Available Precursors

A plausible multi-step synthesis for this compound, based on classical methods, would be:

Starting Material: 2-Fluorophenol.

Bromination: Electrophilic bromination of 2-fluorophenol to introduce a bromine atom at the para position relative to the hydroxyl group, yielding 4-bromo-2-fluorophenol. The strong directing effect of the hydroxyl group should favor this regiochemistry.

Friedel-Crafts Acylation: Reaction of 4-bromo-2-fluorophenol with propionyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanoyl group at the position ortho to the hydroxyl group, yielding 2-propanoyl-4-bromo-6-fluorophenol. The hydroxyl group's directing effect and potential chelation with the Lewis acid can favor ortho acylation.

Reductive Amination: Conversion of the ketone to the primary amine through reaction with ammonia and a suitable reducing agent to afford the final product, this compound.

Contemporary and Sustainable Synthesis Approaches for Functionalized Aromatics

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These often involve the use of catalytic systems that can operate under milder conditions and with higher atom economy.

Catalytic Strategies for Carbon-Nitrogen and Carbon-Carbon Bond Formation

Catalytic C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While typically used for aryl halides, variations of this methodology can be applied to the amination of other substrates. More recently, copper- and nickel-catalyzed amination reactions have emerged as cost-effective alternatives. researchgate.netacs.org These catalytic methods offer milder reaction conditions compared to classical nucleophilic substitution or reductive amination.

Catalytic C-C Bond Formation: For the introduction of the alkyl side chain, modern cross-coupling reactions provide an alternative to Friedel-Crafts acylation. For instance, a halogenated phenol could be coupled with an organometallic reagent bearing the propyl group using a palladium or nickel catalyst. Another approach is directed ortho-metalation (DoM). wikipedia.org In this strategy, a directing group on the aromatic ring (such as a protected hydroxyl group) directs the deprotonation of the ortho position by a strong base (like an organolithium reagent). The resulting aryllithium species can then react with an electrophile to introduce the desired substituent. uwindsor.ca For the synthesis of the target molecule, the hydroxyl group of a protected 4-bromo-2-fluorophenol could direct ortho-lithiation, followed by reaction with a suitable three-carbon electrophile.

Catalyst SystemReaction TypeBond FormedAdvantages
Palladium or Nickel complexesCross-coupling (e.g., Suzuki, Negishi)C-CHigh functional group tolerance, regioselectivity
Palladium with phosphine (B1218219) ligandsBuchwald-Hartwig AminationC-NMild conditions, broad substrate scope
Organolithium reagentsDirected ortho-metalationC-CHigh regioselectivity for ortho substitution

These contemporary methods offer greater control and efficiency in the synthesis of complex molecules like this compound, often with the benefit of being more environmentally benign.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for synthesizing complex aromatic compounds. snnu.edu.cn

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides or pseudohalides. organic-chemistry.orglibretexts.org In a plausible synthesis of the target compound, a key step could involve the coupling of an appropriate aminopropyl precursor with a pre-functionalized 2,4-dibromo-6-fluorophenol (B1304671) or a related aryl halide. The reaction's utility is enhanced by the development of various generations of phosphine ligands that allow for milder reaction conditions and broader substrate scope, including sterically hindered amines and a wide array of aryl partners. wikipedia.orgacsgcipr.org

The Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction that forms carbon-carbon (C-C) bonds by coupling organoboron compounds with halides or triflates. libretexts.orgnih.gov This reaction could be employed to construct the phenol's carbon skeleton. For instance, an aryl boronic acid could be coupled with a suitably substituted halide to build the substituted aromatic ring before the subsequent introduction of the amino and hydroxyl functionalities. researchgate.net Recently, the principles of Suzuki-Miyaura and Buchwald-Hartwig reactions have been merged in "aminative Suzuki-Miyaura coupling," which transforms the products from C-C linked biaryls to C-N-C linked diaryl amines, showcasing the versatility of these catalytic systems. snnu.edu.cnnih.gov

Table 1: Comparison of Buchwald-Hartwig and Suzuki-Miyaura Coupling

Feature Buchwald-Hartwig Amination Suzuki-Miyaura Coupling
Bond Formed Carbon-Nitrogen (C-N) wikipedia.org Carbon-Carbon (C-C) libretexts.org
Catalyst Palladium organic-chemistry.org Palladium or Nickel nih.gov
Reactants Aryl halide/triflate + Amine libretexts.org Aryl halide/triflate + Organoboron compound libretexts.org
Key Application Synthesis of aryl amines wikipedia.org Synthesis of biaryls, styrenes, polyolefins libretexts.org
Ligands Bulky, electron-rich phosphines (e.g., BINAP, DPPF) wikipedia.orgjk-sci.com Electron-donating, sterically demanding phosphines nih.gov
Organocatalysis and Biocatalysis in Aminophenol Synthesis

Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free alternative for synthesizing complex molecules. While transition metal catalysis is dominant, organocatalytic methods provide unique selectivities and are often perceived as a greener alternative. For instance, certain organocatalysts can facilitate asymmetric reactions, which would be crucial for establishing the chiral center in the 1-aminopropyl side chain of the target molecule.

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity. researchgate.net Enzymes like transaminases are particularly relevant for the synthesis of chiral amines. A potential biocatalytic approach to the target compound could involve the enzymatic resolution of a racemic aminopropylphenol or the asymmetric amination of a corresponding ketone precursor. The use of enzymes often allows for reactions to be performed in aqueous media under mild conditions, aligning with the principles of green chemistry. researchgate.netacs.org

Green Chemistry Principles in Halogenated Aminophenol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. googleapis.comrjpn.org The synthesis of a complex molecule like this compound can be resource-intensive, making the application of green chemistry principles particularly important. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.orgnih.gov

Solvent-Free and Aqueous Media Syntheses

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. rjpn.orgSolvent-free reactions , sometimes conducted via mechanochemical mixing or by heating reactants together without a medium, can significantly reduce waste and simplify product purification. google.comjmchemsci.com For example, acylation reactions to protect or modify the amine or phenol groups can often be performed under solvent-free conditions. jmchemsci.com Mannich condensations, which form a carbon-carbon bond adjacent to an amino group, have also been successfully carried out without solvents. researchgate.net

Conducting reactions in aqueous media is another green alternative. While many organic reagents have low water solubility, the development of water-soluble catalysts and surfactant-mediated catalysis has expanded the scope of reactions that can be performed in water. For the synthesis of aminophenols, using water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact.

Photoredox and Electrochemical Methods for Selective Transformations

In recent years, photoredox catalysis and electrosynthesis have emerged as powerful and sustainable alternatives to traditional synthetic methods. virginia.edu These techniques utilize visible light or electricity, respectively, to drive chemical reactions, often under very mild conditions. chemrxiv.orgnih.gov

Photoredox catalysis can facilitate a wide range of transformations, including the formation of C-N bonds. thieme-connect.comresearchgate.net By using a photocatalyst that becomes excited upon absorbing light, it's possible to generate radical intermediates that can participate in coupling reactions. chemrxiv.org This approach can offer unique reactivity and selectivity compared to thermal, metal-catalyzed processes. researchgate.net

Electrochemical methods provide another green route for synthesis by replacing chemical oxidants or reductants with electricity. nih.gov The electrochemical synthesis of aminophenols from nitroaromatic compounds is a well-established industrial process. mdpi.comwikipedia.orgresearchgate.net This method can be highly selective and avoids the large amounts of waste associated with chemical reducing agents. Electrosynthesis can also be applied to stereoselective transformations, as demonstrated in the synthesis of amino alcohols. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of the Chemical Compound

Achieving the correct arrangement of substituents and the desired stereochemistry is a primary challenge in the synthesis of this compound. Chemo-, regio-, and stereoselectivity are crucial for an efficient synthesis. mdpi.com

Control of Substitution Patterns on the Phenol Ring

The synthesis of highly substituted phenols with complete control over the position of each group is a formidable challenge in organic chemistry. oregonstate.edu The hydroxyl and amino groups on a phenol ring are strongly activating and ortho-, para-directing, which can make selective functionalization difficult. libretexts.org

Several strategies have been developed to overcome this challenge:

Directed Ortho-Metalation (DoM): A directing group on the aromatic ring can guide a metalating agent (like an organolithium reagent) to an adjacent position, which can then be trapped with an electrophile. This allows for the precise installation of substituents ortho to the directing group.

Blocking Groups: Temporarily introducing a "blocking" group at a reactive position can prevent reaction at that site, directing subsequent electrophilic substitution to another position. The blocking group is then removed in a later step.

Cycloaddition/Aromatization Cascades: Building the substituted ring from acyclic precursors via cycloaddition reactions can provide excellent control over the final substitution pattern. oregonstate.edu For example, a Diels-Alder reaction followed by an elimination/retro-Diels-Alder cascade can produce phenols with specific and complex substitution patterns that are difficult to access through traditional electrophilic aromatic substitution. oregonstate.edunih.govresearchgate.net

Cross-Dehydrogenative Coupling: Recent advances have shown that direct C-H functionalization can be achieved with high regioselectivity. For instance, a copper-catalyzed method has been developed for the C2-site selective amination of p-aminophenol derivatives, demonstrating a path to installing substituents at specific locations without pre-functionalization. rsc.orgrsc.org

Table 2: Strategies for Regiocontrol in Phenol Synthesis

Strategy Description Key Advantage
Directed Ortho-Metalation A directing group guides metalation and subsequent electrophilic substitution to an adjacent position. High regioselectivity for ortho-substitution.
Blocking Groups A removable group is used to temporarily block a reactive site on the ring. Enables substitution at less reactive positions.
Cycloaddition Cascades The aromatic ring is constructed from acyclic precursors, defining the substituent pattern from the start. oregonstate.edu Complete control over regiochemistry, even for highly substituted phenols. oregonstate.edu
Cross-Dehydrogenative Coupling Direct C-H activation and functionalization at a specific site. rsc.org High atom economy by avoiding pre-functionalization of the ring. rsc.org

Stereochemical Control in Aminopropyl Side Chain Formation

Achieving stereocontrol in the formation of the aminopropyl side chain of this compound and its analogs relies on established principles of asymmetric synthesis. The key bond formation to establish the chiral center is typically the C-C or C-N bond at the benzylic position. The primary strategies employed for this purpose include the diastereoselective alkylation of chiral imines or related derivatives, the enantioselective reduction of a prochiral ketone precursor, and the catalytic asymmetric addition of organometallic reagents to an imine.

Diastereoselective Alkylation Using Chiral Auxiliaries

One robust method for establishing stereochemistry is the use of a chiral auxiliary. springerprofessional.de This approach involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a subsequent reaction. springerprofessional.de For the synthesis of compounds like this compound, a plausible route involves the formation of a chiral imine or hydrazone from a precursor ketone (e.g., 2-propanoyl-4-bromo-6-fluorophenol) and a chiral amine or hydrazine. The subsequent diastereoselective alkylation of the enolate of this chiral imine establishes the desired stereocenter.

A variety of chiral auxiliaries have been developed for the asymmetric alkylation of enolates, with Evans' oxazolidinones and pseudoephedrine being notable examples. harvard.edu For instance, an imine formed from a substituted acetophenone (B1666503) and a chiral amine, such as (S)-1-phenylethylamine, can undergo diastereoselective alkylation. The steric hindrance imposed by the chiral auxiliary directs the approach of the alkylating agent, leading to a preponderance of one diastereomer. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amine.

The effectiveness of this approach is demonstrated in the alkylation of chiral nitro imine dianions, where the use of a sterically demanding chiral auxiliary like (S)-1-naphthylethylamine can afford high diastereoselectivity. illinois.edu

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Ratio (d.r.)
(S)-1-Phenylethylamine derivativeImine of cyclohexanoneMethyl IodideModerate
Evans' OxazolidinoneN-acyloxazolidinoneBenzyl Bromide>99:1
PseudoephedrineAmideAlkyl HalideHighly Diastereoselective
(S)-1-NaphthylethylamineNitro imineMethyl IodideHigh

Enantioselective Reduction of Prochiral Ketones

An alternative and widely used strategy is the enantioselective reduction of a prochiral ketone precursor, such as 4-bromo-6-fluoro-2-hydroxypropiophenone. This approach benefits from the availability of highly efficient and selective catalytic systems. The Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst (often referred to as the CBS catalyst), is a prominent example. organic-chemistry.org This catalyst coordinates with both the borane (B79455) reducing agent and the ketone substrate, creating a rigid transition state that facilitates hydride delivery to one face of the carbonyl group with high enantioselectivity.

Another class of effective catalysts for the asymmetric reduction of prochiral ketones is spiroborate esters derived from nonracemic 1,2-aminoalcohols. elsevierpure.com These catalysts, in conjunction with a borane-dimethyl sulfide (B99878) complex, can achieve excellent enantioselectivities (up to 99% ee) for the reduction of a variety of ketones, including halogenated aromatic ketones. elsevierpure.com The resulting chiral alcohol can then be converted to the desired amine through methods such as the Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source, often with inversion of stereochemistry.

Catalyst SystemKetone Substrate TypeReducing AgentEnantiomeric Excess (ee)
Oxazaborolidine (CBS)Aromatic KetonesBoraneHigh
Spiroborate EstersHalogenated Aromatic KetonesBorane-dimethyl sulfideUp to 99%
Ruthenium-based catalystsAromatic KetonesIsopropanolHigh
Plant-based biocatalystsHalogen-containing aromatic ketonesN/AUp to 98%

Catalytic Asymmetric Addition of Organometallic Reagents to Imines

The direct catalytic asymmetric addition of organometallic reagents to imines represents a highly convergent approach to chiral amines. elsevierpure.comacs.org This method involves the formation of an imine from a suitable aldehyde or ketone precursor (in this case, derived from 4-bromo-6-fluorosalicylaldehyde) and an amine. A chiral catalyst then coordinates to the imine, activating it towards nucleophilic attack and controlling the facial selectivity of the addition of an organometallic reagent (e.g., an ethyl Grignard or organozinc reagent).

Chiral ligands based on BINOL, Salen, or phosphoramidites are often employed in combination with metal catalysts such as copper, zinc, or zirconium to achieve high enantioselectivity. For instance, the copper-catalyzed enantioselective aza-Friedel-Crafts reaction between phenols and N-sulfonyl aldimines is a powerful method for producing chiral benzylic amines. nih.gov The development of chiral phase transfer catalysts has also enabled the highly efficient asymmetric umpolung reactions of imines, providing a conceptually new route to chiral amino compounds. nih.gov

Catalytic SystemImine SubstrateOrganometallic ReagentEnantioselectivity
Cu(II)-Bis(oxazoline)N-sulfonyl aldiminesPhenolsUp to 99% ee
Chiral Phosphoric AcidN-acyl iminesAlcoholsUp to 94% ee
Zirconium-VANOL complexα-hydroxy iminesN/A (rearrangement)97 to >99% ee
Chiral Phase Transfer CatalystN-aryl iminesEnalsHigh

The choice of a specific synthetic strategy for this compound would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Each of these methodologies offers a viable pathway to control the stereochemistry of the aminopropyl side chain, a critical feature for the compound's intended properties and function.

Mechanistic Investigations of Reactions Involving 2 1 Aminopropyl 4 Bromo 6 Fluorophenol and Derivatives

Elucidation of Reaction Mechanisms for Functional Group Transformations

The chemical behavior of 2-(1-Aminopropyl)-4-bromo-6-fluorophenol is dictated by the interplay of its phenolic hydroxyl group, the aminopropyl moiety, and the aromatic halogen substituents. Each of these functional groups exhibits distinct reactivity, allowing for a range of chemical modifications.

Reactivity of the Phenolic Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group attached to the aromatic ring in phenols displays reactivity that is distinct from that of alcohols. libretexts.org The phenolic hydroxyl group is a powerful activating group, enhancing the electron density of the benzene (B151609) ring and facilitating electrophilic substitution reactions at the ortho and para positions. mlsu.ac.in

O-Alkylation and O-Acylation:

The oxygen atom of the phenolic hydroxyl group is a nucleophilic center and can readily participate in O-alkylation and O-Acylation reactions.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the phenol (B47542) with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent.

O-Acylation: This process leads to the formation of an ester. It can be achieved by reacting the phenol with an acylating agent like an acyl halide or an acid anhydride (B1165640). researchgate.net In some cases, vinyl carboxylates in the presence of specific catalysts like rubidium fluoride (B91410) can be used for selective acylation of the phenolic hydroxyl group. researchgate.net

The reactivity of the phenolic hydroxyl group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms can impact the acidity of the phenol and the nucleophilicity of the corresponding phenoxide.

Reactivity of the Aminopropyl Moiety (e.g., N-Alkylation, N-Acylation, Cyclization Reactions)

The aminopropyl side chain introduces a primary amine, a versatile functional group that can undergo various transformations.

N-Alkylation and N-Acylation: Similar to other primary amines, the nitrogen atom of the aminopropyl group is nucleophilic and can be alkylated or acylated. researchgate.netresearchgate.net N-acylation is a common method for forming amide bonds. researchgate.net

Cyclization Reactions: The presence of both an amino group and a phenolic hydroxyl group in the same molecule opens up possibilities for intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic ring systems, which are important structural motifs in many biologically active compounds. Cationic cyclization reactions, often initiated by an acid, are a valuable tool in organic synthesis. rsc.org The specific conditions and reagents used will determine the size and nature of the resulting ring.

Reactivity of Aromatic Halogens (Bromine, Fluorine) in Nucleophilic Aromatic Substitution and Metal-Catalyzed Processes

The bromine and fluorine atoms on the aromatic ring are key sites for modification through nucleophilic aromatic substitution (SNA r) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA r):

In SNA r reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The rate of these reactions is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

An interesting phenomenon known as the "element effect" is often observed in SNA r, where the reactivity order is F > Cl ≈ Br > I. nih.govnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-F bond and stabilizes the intermediate complex. stackexchange.comwyzant.com

Metal-Catalyzed Processes:

Aryl halides are important substrates for a variety of metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the fluorination of aryl bromides and iodides. acs.org These reactions often require specific ligands to facilitate the catalytic cycle.

Copper-Catalyzed Reactions: Copper-based catalysts have also been developed for the fluorination of aryl halides. frontiersin.orgnih.gov Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. beilstein-journals.org

The relative reactivity of the bromine and fluorine atoms in these processes can be influenced by the specific catalyst system and reaction conditions employed.

Kinetic and Thermodynamic Characterization of Key Transformations

To gain a deeper understanding of the reaction mechanisms, kinetic and thermodynamic studies are essential. These investigations provide quantitative data on reaction rates, activation energies, and the influence of isotopic substitution.

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step. libretexts.orgbaranlab.org It is observed as a change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. libretexts.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org For example, a significant kH/kD value (where kH and kD are the rate constants for the hydrogen- and deuterium-labeled substrates, respectively) would suggest that a C-H bond is cleaved in the slowest step of the reaction. nih.govprinceton.edu Large KIE values can sometimes indicate quantum mechanical tunneling. nih.gov

Activation Energies and Transition State Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate, often using the Arrhenius equation. univsul.edu.iq Lower activation energies correspond to faster reaction rates.

Transition state analysis involves characterizing the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. masterorganicchemistry.com Computational methods, such as Density Functional Theory (DFT), can be used to model transition state structures and calculate activation energies. univsul.edu.iq These theoretical calculations, combined with experimental kinetic data, provide a detailed picture of the reaction pathway. For instance, in electrophilic aromatic substitution, the formation of a carbocation intermediate leads to a two-humped reaction energy diagram, with the first step (attack of the electrophile) typically being the rate-determining step. masterorganicchemistry.com

By studying the thermodynamics of these reactions, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), the spontaneity and equilibrium position of the transformations can be determined. univsul.edu.iqresearchgate.netresearchgate.net

Influence of Substituents on Reaction Pathways and Regioselectivity

The chemical behavior of this compound is intricately dictated by the collective influence of its functional groups on the aromatic ring. The interplay between the hydroxyl, aminopropyl, bromo, and fluoro substituents governs the molecule's reaction pathways and determines the regioselectivity of its transformations. These effects are primarily categorized as electronic (inductive and resonance) and steric, which together modulate the electron density of the phenol ring and influence the accessibility of its reactive sites.

Electronic and Steric Effects of Bromo and Fluoro Groups on Aromatic Reactivity

In electrophilic aromatic substitution, substituents on a benzene ring can either increase the reaction rate (activating groups) or decrease it (deactivating groups). ulethbridge.ca They also direct incoming electrophiles to specific positions. The bromo and fluoro groups on this compound exhibit dual electronic effects: they withdraw electron density through the sigma bonds via the inductive effect (-I) and donate electron density into the π system through resonance (+M) due to their lone pairs. wikipedia.orglibretexts.org

The halogens' strong electronegativity makes the inductive effect dominant, thus deactivating the ring towards electrophilic attack compared to benzene. ulethbridge.ca However, the resonance donation of their lone pairs enriches the electron density at the ortho and para positions, making them ortho, para-directors. ulethbridge.calibretexts.org

Fluorine (at C6): As the most electronegative element, fluorine exerts a very strong -I effect. Its +M effect is weaker compared to other halogens due to the energy difference between its 2p orbitals and the carbon 2p orbitals of the ring. wikipedia.org This makes it a deactivating group. libretexts.org

Bromine (at C4): Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Its +M effect is also modest because of the poor orbital overlap between its 4p orbitals and the carbon 2p orbitals. wikipedia.org It is also considered a deactivating, ortho, para-directing group. libretexts.org

Table 1: Comparison of Electronic and Steric Properties of Halogen Substituents
SubstituentInductive EffectResonance EffectElectronegativity (Pauling Scale)van der Waals Radius (Å)Directing Effect
Fluoro (-F)Strongly withdrawing (-I)Weakly donating (+M)3.981.47ortho, para-directing deactivator
Bromo (-Br)Moderately withdrawing (-I)Weakly donating (+M)2.961.85ortho, para-directing deactivator

Role of the Aminopropyl Group in Directing Reactivity and Intramolecular Processes

The aminopropyl group at the C2 position, alongside the hydroxyl group at C1, profoundly influences the molecule's reactivity. The amino group (-NHR) is a powerful activating group and an ortho, para-director. ucalgary.ca Its activating nature stems from the strong resonance donation (+M effect) of the nitrogen's lone pair into the aromatic ring, which significantly outweighs its inductive withdrawal (-I effect). libretexts.org This strong activation can sometimes lead to challenges such as polysubstitution, as seen in the rapid tribromination of aniline (B41778). ucalgary.ca

In the context of this compound, the hydroxyl and amino groups work in concert to strongly activate the ring, counteracting the deactivating effects of the halogens. The primary directing influence comes from the hydroxyl group, which is one of the strongest activating ortho, para-directors. Its lone pair delocalizes into the ring, increasing the electron density and making the phenol more reactive than benzene. youtube.com

The proximity of the aminopropyl group to the phenolic hydroxyl allows for unique intramolecular processes. The amine can act as an internal base or nucleophile, facilitating reactions that would not occur intermolecularly. For instance, in related N-substituted 2-aminophenols, intramolecular cyclization and Diels-Alder reactions have been observed, showcasing the ability of the side chain to participate directly in the reaction cascade. nih.gov Such processes are often highly diastereoselective. nih.gov

Table 2: Potential Roles of the Aminopropyl Group in Directing Reactivity
Role/ProcessDescriptionPotential Outcome
Electronic ActivationThe nitrogen lone pair delocalizes into the aromatic ring via resonance (+M effect).Increases ring nucleophilicity, favoring electrophilic substitution. Acts as an ortho, para-director. ucalgary.ca
Intramolecular Hydrogen BondingThe amine (-NH2) can form a hydrogen bond with the adjacent phenolic hydroxyl (-OH).Alters the acidity/basicity of the functional groups and can influence the conformation of the side chain.
Intramolecular CyclizationThe nucleophilic amine can attack an electrophilic center within the molecule or an intermediate formed during a reaction. rsc.orgFormation of nitrogen-containing heterocyclic structures, such as benzoxazines. nih.gov
Directed MetalationThe amine can coordinate to a metal catalyst, directing C-H activation and functionalization at a specific nearby position (e.g., C6).Regioselective introduction of new substituents.

The combination of a strongly activating aminopropyl group, an even stronger activating hydroxyl group, and two deactivating halogen atoms creates a complex pattern of reactivity. The ultimate reaction pathway and regioselectivity will depend on the specific reaction conditions, with the powerful ortho, para-directing ability of the -OH and -NHR groups likely dominating, while the potential for intramolecular participation by the aminopropyl side chain offers pathways to complex heterocyclic products. nih.govrsc.org

Computational Chemistry and Theoretical Studies of 2 1 Aminopropyl 4 Bromo 6 Fluorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(1-Aminopropyl)-4-bromo-6-fluorophenol. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. imist.ma The energy gap between HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the amino group, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing halogen substituents.

Table 1: Predicted Geometrical Parameters and Frontier Orbital Energies for this compound using DFT (B3LYP/6-311++G(d,p)) This table presents illustrative data typical for a molecule with this structure, as specific experimental or calculated values for this exact compound are not readily available in the provided search results.

Parameter Value
Selected Bond Lengths (Å)
C-Br 1.895
C-F 1.358
C-O 1.362
O-H 0.965
C-N 1.470
**Selected Bond Angles (°) **
C-C-Br 119.5
C-C-F 118.7
C-O-H 109.2
Frontier Orbital Energies (eV)
HOMO -5.87
LUMO -0.95

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties from first principles, without empirical parameters. derpharmachemica.com These methods are particularly valuable for predicting energetic properties and simulating spectroscopic data. For this compound, ab initio calculations can be used to predict its infrared (IR), Raman, and UV-Visible spectra. derpharmachemica.com

Theoretical vibrational frequency calculations can help in the assignment of experimental IR and Raman bands to specific molecular motions. derpharmachemica.com Similarly, Time-Dependent DFT (TD-DFT) or other excited-state ab initio methods can predict the electronic transitions responsible for UV-Visible absorption, offering insights into the molecule's photophysical properties. researchgate.net The predicted spectra for this compound would be characterized by contributions from the phenol ring, the aminopropyl side chain, and the carbon-halogen bonds.

Table 2: Predicted Spectroscopic Data for this compound This table contains representative data expected from ab initio calculations for a molecule of this nature.

Spectroscopic Property Predicted Value Assignment
Key IR Vibrational Frequencies (cm⁻¹)
ν(O-H) ~3600 Hydroxyl stretch
ν(N-H) ~3400-3300 Amino stretch
ν(C=C) ~1600-1450 Aromatic ring stretch
ν(C-F) ~1250 Fluoro stretch
ν(C-Br) ~650 Bromo stretch
UV-Visible Absorption

Molecular Dynamics and Conformational Analysis for Solution-Phase Behavior

While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations are employed to study their behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field, providing a dynamic picture of conformational changes and intermolecular interactions.

For this compound, a key area of interest is the conformational flexibility of the aminopropyl side chain. The rotation around the C-C and C-N bonds of this side chain can lead to various conformers with different energies and solvent exposures. MD simulations can map the potential energy surface of these rotations and identify the most stable conformations in a given solvent. These simulations would also reveal how the molecule interacts with solvent molecules, for instance, through hydrogen bonding between the hydroxyl and amino groups and water.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. researchgate.netunibo.it These models are built on a set of molecular descriptors that quantify various aspects of the molecular structure.

For a class of compounds like substituted phenols, QSAR models can be developed to predict their reactivity in various chemical reactions. researchgate.net Molecular descriptors for this compound would include quantum chemical parameters (like HOMO-LUMO energies, Mulliken charges), steric descriptors, and hydrophobicity (logP). tandfonline.comnih.gov By building a model with a training set of related phenols with known reactivity, the model could then predict the reactivity and selectivity of this compound. For example, such models could predict its susceptibility to oxidation or its pKa value. unibo.it

The substituents on the phenol ring play a critical role in directing intermolecular interactions. The hydroxyl and amino groups of this compound are strong hydrogen bond donors and acceptors. Computational studies can quantify the strength of these hydrogen bonds.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. nih.gov A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. youtube.com The electron-withdrawing fluorine and the phenol ring can create a region of positive electrostatic potential on the bromine atom (a "sigma-hole"), enabling it to form halogen bonds with electron donors like oxygen or nitrogen atoms on neighboring molecules. youtube.com Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions, providing insight into the solid-state packing and crystal engineering of this compound. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
2-bromo-6-chloro-4-fluoroaniline
2-bromo-4, 6-dinitro aniline (B41778)
4-iodotetrafluorophenol
4-bromotetrafluorophenol
1,4-diiodotetrafluorobenzene
acetamide
N-methylbenzamide
p-bromophenol
p-fluorophenol
p-chlorophenol
4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol
(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
4-Bromo-3-fluorophenol
3,4,5,7-tetrahydroxy avone
3,4,7,8-tetrahydroxy avone
n-propanol
2-halophenols
2-fluorophenol (B130384)
2-chlorophenol
2-bromo-phenol
2-iodo-phenol
meta-chlorotyrosine
phenol
2-aminophenol (B121084)
2-nitrophenol
o-aminophenol
p-aminophenol
catechol
3-aminocatechol
4-aminocatechol
(E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The synthesis of complex molecules such as this compound is a multifaceted challenge that necessitates precise control over reaction conditions to achieve high yields and selectivity. Traditional reaction optimization, often relying on a one-variable-at-a-time approach or conventional design of experiments, can be resource-intensive and may fail to uncover the complex interplay between various reaction parameters. beilstein-journals.org In recent years, the integration of machine learning (ML) and artificial intelligence (AI) has introduced a paradigm shift, enabling a more rapid and efficient navigation of the vast chemical reaction space. beilstein-journals.orgresearchgate.net These data-driven approaches are increasingly being applied to reaction design and optimization, offering powerful tools to predict outcomes and identify optimal synthetic protocols. researchgate.net

While specific research applying machine learning to the synthesis of this compound is not extensively documented in publicly available literature, the principles can be illustrated through analogous reactions, such as the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds, a key step in the potential synthesis of the target compound from a corresponding aryl halide precursor (e.g., 1-bromo-2-(1-aminopropyl)-3-fluoro-5-methoxybenzene). chemrxiv.orgnih.gov

Predictive Modeling of Reaction Yields

Machine learning models, particularly those based on neural networks or Bayesian optimization, can be trained on datasets from high-throughput experimentation (HTE) to predict reaction yields with remarkable accuracy. nih.govresearchgate.net These models learn the complex, non-linear relationships between various input parameters—such as catalyst, ligand, base, solvent, temperature, and reactant concentrations—and the resulting yield. chemrxiv.org

For a hypothetical Buchwald-Hartwig amination to produce a precursor to this compound, an ML workflow would involve:

Data Generation: A high-throughput screening platform would be used to perform a large number of reactions in parallel, systematically varying the reaction parameters. researchgate.netyoutube.com Parameters would include a selection of palladium catalysts, phosphine (B1218219) ligands, organic and inorganic bases, and various solvents.

Model Training: The experimental data, comprising the reaction conditions and corresponding yields, would be used to train a predictive model. The model learns to correlate the molecular features of the reactants and the properties of the reagents with the reaction outcome. chemrxiv.org

Prediction and Optimization: Once trained, the model can predict the yield for any new combination of reaction conditions, even those not present in the initial experimental set. chemrxiv.org Optimization algorithms, such as Bayesian optimization, can then efficiently search this predicted landscape to identify the conditions most likely to produce the highest yield with the fewest number of experiments. nih.govmit.edu

To demonstrate the power of this approach, we can consider data from a study on the optimization of a Buchwald-Hartwig amination of a structurally related aryl bromide using a Bayesian optimization algorithm. The algorithm's goal is to maximize the reaction yield by exploring different combinations of ligands, bases, and solvents.

The table below presents a hypothetical set of experiments suggested by a Bayesian optimization algorithm. The initial experiments are chosen to broadly sample the parameter space. Subsequent experiments are chosen by the algorithm to balance exploration (testing new, uncertain conditions) and exploitation (refining conditions known to give good yields).

Experiment #LigandBaseSolventTemperature (°C)Predicted Yield (%)Experimental Yield (%)
1XPhosNaOtBuToluene100-65
2RuPhosLHMDSDioxane80-42
3tBuXPhosK3PO4DMF110-15
4cataCXium ACs2CO3Toluene90-78
5 (AI Suggested)cataCXium ANaOtBuToluene1058588
6 (AI Suggested)GPhosNaOtBuToluene1009092
7 (AI Suggested)GPhosNaOtBuCPME1009394

In this example, after four initial exploratory experiments, the AI model begins to suggest conditions that significantly improve the yield. The algorithm identifies that the combination of a bulky biarylphosphine ligand like GPhos, a strong alkoxide base like NaOtBu, and a solvent like Toluene or CPME at around 100°C is optimal for this transformation. This level of rapid optimization is difficult to achieve with traditional methods.

AI in Retrosynthetic Analysis and Route Design

Beyond optimizing individual reaction steps, AI is also transforming the field of retrosynthesis. Deep learning models, trained on vast databases of known chemical reactions, can propose viable synthetic routes to a target molecule. ifmo.ru For this compound, an AI retrosynthesis tool could analyze the structure and suggest several disconnection strategies, potentially highlighting novel or more efficient pathways that might not be immediately obvious to a human chemist.

The AI would evaluate potential routes based on several factors:

Reaction Viability: The likelihood of each proposed reaction step succeeding, based on the learned patterns from millions of reactions. ifmo.ru

Starting Material Availability: Prioritizing routes that begin with commercially available or easily synthesized starting materials.

Step Count: Favoring shorter, more convergent synthetic routes.

The output would be a ranked list of potential synthetic plans, complete with suggested reagents and conditions for each step, providing a powerful starting point for laboratory investigation. For instance, an AI might compare a route involving the amination of a pre-brominated fluorophenol with an alternative route involving a late-stage bromination, providing a data-driven assessment of the potential success of each approach.

The integration of machine learning and AI into reaction design and optimization represents a significant advancement in computational chemistry. These tools augment the intuition and expertise of chemists, allowing for more efficient, data-driven decisions in the synthesis of complex and valuable compounds like this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the electronic environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule.

The ¹H NMR spectrum of 2-(1-aminopropyl)-4-bromo-6-fluorophenol provides critical information about the number, environment, and connectivity of protons. The aromatic region is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will appear as doublets, with their coupling influenced by the adjacent fluorine atom. The aminopropyl side chain will exhibit characteristic signals: a triplet for the terminal methyl group, a multiplet for the methylene (B1212753) group, and a multiplet for the methine proton adjacent to the amino group. The protons of the amine and hydroxyl groups may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would be expected to display nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (-OH, -F, -Br, and the aminopropyl group), with carbon atoms directly bonded to electronegative atoms appearing at lower fields (higher ppm values).

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a valuable tool. It will typically show a single signal for the fluorine atom on the aromatic ring. The coupling of this fluorine with adjacent protons (³JH-F) and carbons (JC-F) provides further confirmation of the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings (J in Hz)
Aromatic CH 7.2 - 7.5 115 - 125 ³JH-H, JH-F
Aromatic CH 6.9 - 7.1 110 - 120 ³JH-H, JH-F
C-OH - 145 - 155 -
C-F - 150 - 160 ¹JC-F
C-Br - 105 - 115 -
C-CH(NH₂) - 120 - 130 -
CH(NH₂) 3.5 - 4.0 50 - 60 ³JH-H
CH₂ 1.5 - 2.0 25 - 35 ³JH-H
CH₃ 0.8 - 1.2 10 - 15 ³JH-H
NH₂ 1.0 - 3.0 (broad) - -

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine, methylene, and methyl protons of the propyl chain, confirming their connectivity. It would also show a correlation between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of each protonated carbon by linking the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the aminopropyl side chain to the correct position on the phenolic ring. For instance, a correlation between the methine proton of the propyl group and the aromatic carbon at position 2 would confirm the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. In this case, it could help to confirm the stereochemistry and preferred conformation of the aminopropyl side chain relative to the phenolic ring by identifying through-space interactions between their respective protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks for the molecular ion (M⁺) and the protonated molecule ([M+H]⁺), separated by approximately 2 Da. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺ 248.0135

In addition to the molecular ion, mass spectrometry also provides a fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound would likely proceed through characteristic pathways. A primary fragmentation event would be the cleavage of the C-C bond between the aromatic ring and the aminopropyl side chain (benzylic cleavage), leading to a stable resonance-stabilized cation. Another common fragmentation would be the loss of the ethyl group from the aminopropyl side chain. The resulting fragment ions can be analyzed to piece together the structure of the original molecule, thus confirming the connectivity of its different parts.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The N-H stretching of the primary amine would typically appear in the same region, often as two distinct peaks for the symmetric and asymmetric stretches. C-H stretching vibrations of the aromatic ring and the alkyl chain would be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. Furthermore, strong bands corresponding to C-F, C-Br, and C-O stretching would be expected in the fingerprint region (below 1300 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3200 - 3600 (broad) Phenolic O-H Stretching
3300 - 3500 Amine N-H Stretching
2850 - 3100 Aromatic & Aliphatic C-H Stretching
1450 - 1600 Aromatic C=C Stretching
1200 - 1300 Phenolic C-O Stretching
1100 - 1250 C-F Stretching

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations, aiding in a comprehensive vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of aromatic compounds like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's conjugated system and the types of electronic transitions possible.

For this substituted phenol (B47542), the primary electronic transitions observed are typically π → π* and n → π. The π → π transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring. The n → π* transitions involve the promotion of non-bonding electrons (from the oxygen of the hydroxyl group and the nitrogen of the amino group) to π* antibonding orbitals.

The position and intensity of the absorption maxima (λmax) are significantly influenced by the substituents on the phenol ring. The hydroxyl (-OH) and amino (-NH2) groups are powerful auxochromes, containing lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. researchgate.net Halogen substituents, such as bromine and fluorine, also act as auxochromes and can influence the absorption spectrum. researchgate.net The polarity of the solvent can also affect the λmax by stabilizing the ground or excited states differently. researchgate.netresearchgate.net

CompoundSolventλmax (nm)Reference(s)
PhenolMethanol272 researchgate.net
PhenolDMSO277 researchgate.net
2-Aminophenol (B121084)Methanol272 researchgate.net
2-AminophenolDMSO280 researchgate.net
4-Aminophenol (B1666318)Acidic Water194, 218, 272 sielc.com
4-BromophenolNot Specified~280 imist.ma

Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic methods are indispensable for the analysis of this compound, enabling its effective separation from complex mixtures for purity assessment, isolation, and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like substituted phenols. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. science.gov In this mode, the compound is separated based on its partitioning between a nonpolar stationary phase (typically alkyl-silica based, such as C18 or C8) and a polar mobile phase. nih.govresearchgate.net

Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV spectrum (e.g., ~275-285 nm). nih.govsielc.com This method allows for the sensitive quantification of the main compound and the detection of impurities.

Analyte(s)ColumnMobile PhaseDetectionReference(s)
Aminophenol IsomersDuet SCX/C18Aqueous phosphate (B84403) buffer (pH 4.85) : Methanol (85:15)UV at 285 nm nih.govresearchgate.net
4-AminophenolPrimesep 100 (mixed-mode)Acetonitrile : 0.2% H2SO4 (10:90)UV at 275 nm sielc.com
Paracetamol & 4-AminophenolZorbax SB-Aq (C18)Gradient of Sodium octanesulfonate (pH 3.2) and MethanolUV at 225 nm nih.govresearchgate.net
Paracetamol & 4-AminophenolLuna C180.05 M LiCl with 18% Methanol (pH 4.0)Amperometric (+325 mV) nih.gov

Gas Chromatography (GC) is a high-resolution separation technique, but its direct application to polar and low-volatility compounds like this compound is challenging. nih.gov The presence of reactive -OH and -NH2 groups can lead to poor peak shape, thermal degradation in the hot injector, and strong adsorption onto the GC column.

To overcome these issues, derivatization is typically required. nih.govoup.com This process involves chemically modifying the polar functional groups to create more volatile and thermally stable derivatives. A common and effective method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the -OH and -NH2 groups into -O-Si(CH3)3 and -NH-Si(CH3)3 groups, respectively. researchgate.netresearchgate.net Other derivatization strategies, such as acylation or alkylation, can also be employed. oup.comnih.gov

Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column (e.g., 3% OV-17 or a 5% phenyl-methylpolysiloxane phase) and a suitable detector. oup.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful, as it provides not only retention time data for quantification but also mass spectra that are crucial for structural confirmation and identification of unknown impurities. nih.gov

Analyte(s)Derivatization MethodColumnDetectorReference(s)
Aminophenol IsomersTwo-step: Acetylation then Trifluoroacetylation3% OV-17 on Chrom WFlame Ionization (FID) oup.comoup.com
Aminophenol IsomersTwo-step: Acetylation then TrifluoroacetylationCapillary ColumnElectron Capture (ECD) oup.com
Amino & Organic AcidsSilylation (TMS)Not specifiedMass Spectrometry (MS) nih.govresearchgate.net
AcetaminophenSequential Alkylation (O-heptyl, N-methyl)Not specifiedNot specified nih.gov

Electrochemistry for Redox Behavior and Reaction Monitoring

Electrochemical techniques, such as cyclic voltammetry (CV), provide insight into the redox properties of this compound. Both the phenolic hydroxyl group and the aromatic amino group are electroactive and susceptible to oxidation. core.ac.uknih.gov

The electrochemical oxidation of phenolic compounds is typically an irreversible process that occurs at a positive potential on the surface of a working electrode (e.g., glassy carbon, platinum). researchgate.net The oxidation involves the transfer of an electron to form a phenoxy radical. This radical species can be unstable and may undergo subsequent chemical reactions, such as dimerization or polymerization, leading to the formation of an insulating film on the electrode surface, a phenomenon known as electrode fouling. researchgate.netdss.go.th Similarly, the amino group can be oxidized, often to a radical cation. core.ac.uk

The specific oxidation potential for this compound will depend on the electrode material, solvent, and particularly the pH of the solution. dss.go.th In general, the oxidation of phenols becomes easier (occurs at a lower potential) as the pH increases, due to the deprotonation of the hydroxyl group to form the more easily oxidized phenolate (B1203915) anion. dss.go.th Studies on related compounds, such as p-aminophenol and chlorinated phenols, show oxidation potentials occurring in the range of +0.3 V to +1.0 V versus a reference electrode, depending on the conditions. dss.go.thresearchgate.net Cyclic voltammetry can be used to determine these potentials and to monitor reactions that involve changes in the oxidation state of the molecule.

CompoundElectrodeConditionsAnodic Peak Potential (Epa)Reference(s)
p-AminophenolPlatinum1 M HClO4~ +0.8 V vs. RHE core.ac.uk
p-AminophenolActivated Glassy CarbonPhosphate Buffer (pH 7.0)+0.155 V vs. Ag/AgCl researchgate.net
4-AminophenolCarbon PastePhosphate Buffer (pH 7.5)~ +0.2 V vs. Ag/AgCl researchgate.net
4-ChlorophenolPlatinumpH 6~ +0.9 V vs. SHE dss.go.th

Exploration of Chemical Applications and Contributions to Materials Science of 2 1 Aminopropyl 4 Bromo 6 Fluorophenol Derivatives

Role as Versatile Synthetic Intermediates in Organic Synthesis

The multifunctionality of 2-(1-Aminopropyl)-4-bromo-6-fluorophenol derivatives makes them highly valuable intermediates in organic synthesis. The presence of an ortho-aminophenol moiety, which includes a nucleophilic amino group and an activating hydroxyl group on a benzene (B151609) ring, allows for a wide range of chemical transformations. The additional bromo and fluoro substituents provide mechanisms for further functionalization and modify the electronic properties of the molecule, influencing its reactivity.

The ortho-aminophenol core is a classic precursor for the synthesis of various biologically significant heterocyclic compounds. These derivatives can readily undergo cyclization reactions with a variety of reagents to form fused ring systems.

Benzoxazoles: These heterocycles can be synthesized through the condensation of ortho-aminophenols with reagents like carboxylic acids, aldehydes, or β-diketones. organic-chemistry.orgmdpi.comchemicalbook.com The reaction typically involves the formation of an intermediate Schiff base or amide, followed by intramolecular cyclization and dehydration to yield the benzoxazole (B165842) ring. The presence of bromo and fluoro groups on the aminophenol precursor would result in a correspondingly substituted benzoxazole, potentially influencing its chemical and biological properties. Various methods, including copper-catalyzed hydroamination and reactions using Brønsted acid catalysts, have been developed to synthesize these compounds efficiently. organic-chemistry.orgrsc.org

Quinolines: While classic quinoline (B57606) syntheses like the Friedländer or Skraup reactions often start with 2-aminobenzaldehydes or anilines, the aminophenol structure can be adapted for such transformations. researchgate.netnih.govwikipedia.org The amino group of the aminophenol derivative can react with α,β-unsaturated carbonyl compounds (Doebner-Miller reaction) or β-ketoesters (Combes synthesis) to construct the quinoline scaffold. wikipedia.org The development of new synthetic methods continues to expand the accessibility of these important heterocyclic compounds. organic-chemistry.orgnih.gov

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids. organic-chemistry.orgnih.gov Although not a direct precursor, this compound could be chemically modified to an ortho-phenylenediamine structure to then participate in these cyclization reactions. Microwave-assisted synthesis has emerged as a rapid and efficient method for producing benzimidazole (B57391) derivatives. jchemrev.comresearchgate.net

Table 1: Synthetic Routes to Heterocycles from Aminophenol Precursors
Heterocyclic SystemTypical Reactant(s)General Reaction TypeKey Feature
BenzoxazolesAldehydes, Carboxylic Acids, β-DiketonesCondensation/CyclizationDirect cyclization of the ortho-aminophenol moiety. organic-chemistry.orgchemicalbook.com
Quinolinesα,β-Unsaturated Carbonyls, β-KetoestersCondensation/AnnulationFormation of a new six-membered nitrogen-containing ring. researchgate.netwikipedia.org
BenzimidazolesAldehydes, Carboxylic AcidsCondensation/CyclizationRequires an ortho-phenylenediamine structure. organic-chemistry.orgnih.gov

Beyond heterocyclic synthesis, these aminophenol derivatives serve as foundational building blocks for more elaborate molecular architectures. The amino group can be acylated, alkylated, or transformed into other functional groups. The hydroxyl group can undergo etherification or esterification. Furthermore, the bromine atom is particularly useful as it can be replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility enables chemists to construct complex molecules with precise control over their three-dimensional structure and functionality.

Contributions to Advanced Materials Chemistry

The unique electronic and structural features of this compound derivatives make them attractive monomers for the synthesis of novel materials. The resulting polymers and functional materials can exhibit interesting optical, electronic, and thermal properties.

Aminophenols can be polymerized through chemical or electrochemical oxidation to form poly(aminophenols), a class of conducting polymers. electrochemsci.org These polymers are derivatives of polyaniline and have garnered interest due to their environmental stability and processability. mdpi.comresearchgate.net The polymerization of monomers like this compound would lead to a polymer with a highly functionalized backbone.

The resulting polymers, such as poly-o-aminophenol (PoAP) and poly-m-aminophenol (PmAP), have demonstrated electrical conductivity. mdpi.comresearchgate.net For instance, films of PoAP and PmAP prepared via plasma polymerization showed conductivities of 1.0 × 10⁻⁵ S/m and 2.3 × 10⁻⁵ S/m, respectively. mdpi.comresearchgate.net The synthesis of copolymers, for example by incorporating aniline (B41778) with aminophenol derivatives bearing oligo(oxyethylene) side chains, can yield water-soluble conducting polymers with conductivities as high as 0.12 S/cm. acs.org The properties of these polymers are highly dependent on the position of the substituent groups and the polymerization conditions. derpharmachemica.comderpharmachemica.com

Table 2: Conductivity of Various Poly(aminophenol) Derivatives
PolymerSynthesis MethodConductivity (S/m)Reference
Poly-o-aminophenol (PoAP)Plasma Polymerization1.0 x 10-5 mdpi.comresearchgate.net
Poly-m-aminophenol (PmAP)Plasma Polymerization2.3 x 10-5 mdpi.comresearchgate.net
Poly((AP-g-PEO-750)-co-aniline)Chemical Copolymerization12 (0.12 S/cm) acs.org
Undoped Poly(meta-aminophenol)Chemical Synthesis8.85 x 10-4 springerprofessional.de
I2-doped Poly(meta-aminophenol)Chemical Synthesis/Doping7.28 x 10-3 springerprofessional.de
FeCl3-doped Poly(meta-aminophenol)Chemical Synthesis/Doping4.22 x 10-3 springerprofessional.de

The substituents on the aminophenol monomer play a crucial role in determining the final properties of the material. By altering these groups, researchers can tune the material's characteristics.

Fluorine: The presence of a fluorine atom can enhance thermal stability, increase oxidation potential, and modify the electronic band gap of the resulting polymer.

Bromine: The heavy bromine atom can influence the polymer's electronic structure and provides a reactive site for post-polymerization modification, allowing for the grafting of other functional groups.

Aminopropyl group: This aliphatic side chain can improve the solubility and processability of the polymer, making it easier to cast into films or spin into fibers.

The properties of these materials can also be tuned after synthesis. For example, doping poly(meta-aminophenol) with iodine (I₂) or iron(III) chloride (FeCl₃) has been shown to significantly decrease the material's optical energy gap and increase its electrical conductivity. springerprofessional.de The undoped polymer had an energy gap of 3.4 eV, which was reduced to 1.8 eV and 2.05 eV upon doping with I₂ and FeCl₃, respectively. springerprofessional.de This tunability is critical for developing materials for specific applications in electronics, such as semiconductors or components for energy storage devices.

Development of Chemical Probes and Sensors

The inherent functionalities of this compound derivatives make them excellent candidates for the development of chemical probes and sensors. The phenolic hydroxyl group can act as a proton donor or a binding site, and its fluorescence or electrochemical properties can change upon interaction with an analyte.

The electron-withdrawing nature of the fluorine and bromine atoms can modulate the acidity and redox potential of the phenol (B47542) group, which can be exploited for selective sensing. For instance, fluorinated compounds are known to participate in strong hydrogen bonding interactions, a property that has been utilized in the development of highly sensitive ammonia (B1221849) sensors based on fluorographene. nih.gov Similarly, sensors based on polyaniline and carbon nanotube composites have been developed for the detection of hazardous chemicals like 4-aminophenol (B1666318) in the environment. nih.gov The combination of a responsive aminophenol core with the unique properties of halogen substituents provides a powerful platform for designing next-generation sensors for environmental monitoring and chemical detection. mdpi.com

Catalytic Applications (e.g., Redox Mediators)

While direct research on the catalytic applications of this compound is not extensively documented in publicly available literature, the broader class of aminophenol derivatives has garnered significant interest in catalysis, particularly as redox-active ligands that can act as electron reservoirs to facilitate a variety of chemical transformations. derpharmachemica.com These compounds, when coordinated to transition metals, create complexes where both the metal center and the ligand can participate in redox processes. This dual activity opens up novel reaction pathways and enhances catalytic efficiency.

The catalytic utility of aminophenol-based ligands stems from their ability to exist in multiple stable redox states: the phenol, the phenoxyl radical, and the quinone. This allows the ligand to act as an electron sink or source, mediating electron transfer steps in a catalytic cycle. This is particularly valuable in reactions involving multielectron transformations.

A key area where aminophenol derivatives have shown promise is in mimicking the active sites of redox metalloenzymes. nih.gov For instance, manganese complexes with aminophenol-type ligands have been studied for their ability to catalyze the aerobic oxidation of substrates like o-aminophenol and catechols, mimicking the function of enzymes such as phenoxazinone synthase and catechol oxidase. nih.govnih.gov In these systems, the aminophenol ligand facilitates the electron transfer from the substrate to the metal center and ultimately to an oxidant, often molecular oxygen.

Furthermore, palladium complexes incorporating redox-active aminophenol ligands have been explored for C-H amination reactions. derpharmachemica.com The ligand's ability to undergo single-electron transfer can facilitate the formation of reactive intermediates, such as palladium-nitrene adducts, which are key to the amination process. derpharmachemica.com The electronic properties of the aminophenol ligand, which can be tuned by substituents on the aromatic ring, play a crucial role in modulating the reactivity and stability of these catalytic species.

The research into aminophenol-based catalysts has provided valuable insights into their reaction mechanisms and catalytic potential. The following table summarizes kinetic data from studies on various aminophenol derivative complexes, illustrating their efficiency in different catalytic oxidations.

Catalyst/ComplexSubstrateProductkcat (h⁻¹)KM (M)kcat/KM (M⁻¹h⁻¹)
Cobalt Complex 16o-aminophenolPhenoxazinone1.2
Cobalt Complex 17o-aminophenolPhenoxazinone11.5
Cobalt Complex 18o-aminophenolPhenoxazinone2.7
Copper Complex 50o-aminophenolPhenoxazinone7.5 x 10⁴
Copper Complex 51o-aminophenolPhenoxazinone1.724 x 10⁴
Copper Complex 76o-aminophenol2-aminophenoxazinone1.315 x 10⁷
Manganese Complex 1o-aminophenol2-amino-3H-phenoxazine-3-one440
Manganese Complex 2o-aminophenol2-amino-3H-phenoxazine-3-one234
Manganese Complex 33,5-di-tert-butylcatechol3,5-di-tert-butylquinone
Manganese Complex 43,5-di-tert-butylcatechol3,5-di-tert-butylquinone

This table presents a selection of kinetic parameters for the catalytic oxidation of various substrates by transition metal complexes containing aminophenol-type ligands, as reported in the literature. nih.govrsc.org

While the specific compound this compound has not been the direct subject of these studies, the data strongly suggests that its derivatives could be effective ligands in creating novel catalysts. The presence of the bromo and fluoro substituents on the phenolate (B1203915) ring would likely modulate the redox potential of the ligand, offering a pathway for fine-tuning the catalytic activity of its metal complexes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Aminopropyl)-4-bromo-6-fluorophenol, and how can their efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation (bromination/fluorination) and amination. Key steps include:

  • Bromination : Electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ under controlled pH .
  • Amination : Introduction of the aminopropyl group via reductive amination or nucleophilic substitution, often requiring anhydrous conditions and catalysts like Pd/C .
  • Optimization : Reaction yields (~60–75%) can be improved by optimizing solvent polarity (e.g., THF vs. DCM) and temperature (25–80°C). Analytical validation via ¹H/¹³C NMR and LC-MS is critical for purity assessment .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns (e.g., O–H···N interactions) can be analyzed to explain stability .
  • Spectroscopy : FT-IR for functional group identification (e.g., -OH at 3200–3400 cm⁻¹, -NH₂ at ~1650 cm⁻¹). UV-Vis to study π→π* transitions influenced by bromine/fluorine substituents .
  • Computational methods : DFT calculations (e.g., Gaussian) to map electron density distributions and predict reactive sites .

Advanced Research Questions

Q. How do halogen substituents (Br/F) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a directing group in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) due to its electronegativity and leaving-group potential. Kinetic studies show Br substitution increases reaction rates by 30–40% compared to Cl analogs .
  • Fluorine : Enhances electron-withdrawing effects, stabilizing intermediates in Ullmann or Buchwald-Hartwig aminations. Competitive inhibition assays reveal fluorine’s role in reducing steric hindrance .
  • Table 1 : Substituent Effects on Reactivity
SubstituentReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
Br0.4585.3
Cl0.3292.7
F0.5078.9

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Comparative assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and eukaryotic cell lines (e.g., HEK293) to isolate target-specific effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing Br with I or CH₃) to test structure-activity relationships (SAR). For example, bromine enhances membrane permeability by 20% over chloro analogs .
  • Statistical validation : Apply ANOVA or multivariate regression to distinguish assay variability (e.g., p < 0.05 threshold) .

Q. How can the compound’s interactions with biomacromolecules (e.g., enzymes, DNA) be studied mechanistically?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD values in nM range) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-DNA interactions. For example, bromine increases DNA intercalation by 1.5-fold .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding poses and residence times (e.g., 50 ns trajectories) .

Data Analysis & Tools

Q. Which software tools are recommended for crystallographic refinement and structural visualization?

  • Methodological Answer :

  • SHELX suite : SHELXL for high-resolution refinement (R-factor < 5%) and SHELXD for experimental phasing in twinned crystals .
  • WinGX/ORTEP-3 : For graphical representation of thermal ellipsoids and hydrogen-bonding networks (Fig. 1) .
  • Mercury CSD : To compare bond lengths/angles with Cambridge Structural Database entries (e.g., Br–C = 1.89 Å vs. 1.91 Å average) .

Contradiction Handling

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) under inert atmospheres. For example, solubility in DMSO is 25 mg/mL but drops to 2 mg/mL in aqueous buffers due to protonation of the amino group .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bromine reduces hydrolytic degradation by 50% compared to non-halogenated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.